2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione
CAS No.: 858512-76-2
Cat. No.: VC7314683
Molecular Formula: C14H13N3O2
Molecular Weight: 255.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858512-76-2 |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.277 |
| IUPAC Name | 2-[2-(2-methylimidazol-1-yl)ethyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C14H13N3O2/c1-10-15-6-7-16(10)8-9-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-7H,8-9H2,1H3 |
| Standard InChI Key | YJKVPVDNBHRYDZ-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1CCN2C(=O)C3=CC=CC=C3C2=O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
2-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)isoindoline-1,3-dione (CAS: 858512-76-2) belongs to the isoindoline-dione family, featuring a bicyclic isoindoline core linked to a 2-methylimidazole moiety via an ethyl bridge. Its molecular formula is C₁₄H₁₃N₃O₂, with a molecular weight of 255.27 g/mol . The systematic IUPAC name reflects the substitution pattern: 2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]isoindoline-1,3-dione.
Structural Analysis
The compound’s structure combines two pharmacologically significant motifs:
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Isoindoline-1,3-dione core: A planar, aromatic system with electron-withdrawing ketone groups at positions 1 and 3.
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2-Methylimidazole substituent: A five-membered heterocycle with a methyl group at position 2, contributing to steric and electronic modulation .
The ethyl linker between these moieties introduces conformational flexibility, potentially enabling interactions with biological targets. X-ray crystallography data are unavailable, but computational models suggest a twisted geometry due to steric hindrance between the methyl group and isoindoline ring .
Physicochemical Properties
Experimental and predicted physicochemical parameters are summarized below:
The compound’s low vapor pressure and high boiling point suggest limited volatility under standard conditions, favoring solid-state handling . The moderate LogP value indicates balanced hydrophilicity-lipophilicity, potentially aiding membrane permeability in biological systems .
Synthesis and Manufacturing
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Cyclocondensation: Reacting phthalic anhydride derivatives with amine-containing precursors.
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N-Alkylation: Introducing the imidazole-ethyl group to preformed isoindoline-dione scaffolds .
Scale-up challenges may arise from the reactivity of the imidazole ring and the need for precise temperature control during exothermic steps. Industrial-scale production data remain undisclosed, likely due to proprietary considerations .
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